BocNH-PEG9-CH2COOH
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Overview
Description
This compound features a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid group, making it a versatile linker in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG9-CH2COOH typically involves the reaction of polyethylene glycol (PEG) with a Boc-protected amine and a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with the Boc-protected amine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques like column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG9-CH2COOH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds, a common reaction in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Amide Bond Formation: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) are typical reagents.
Major Products Formed
Free Amine: Formed after Boc deprotection.
Amide Derivatives: Formed through reactions with various amines.
Scientific Research Applications
BocNH-PEG9-CH2COOH is widely used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of BocNH-PEG9-CH2COOH is primarily based on its ability to form stable linkages between different molecules. The Boc-protected amine group can be selectively deprotected to reveal a reactive amine, which can then participate in various coupling reactions. The polyethylene glycol (PEG) backbone provides solubility and biocompatibility, making it suitable for biomedical applications .
Comparison with Similar Compounds
Similar Compounds
BocNH-PEG5-CH2COOH: A shorter PEG chain variant with similar functional groups.
FmocNH-PEG9-CH2COOH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
BocNH-PEG9-CH2COOH is unique due to its specific PEG chain length and the presence of both Boc-protected amine and carboxylic acid groups. This combination allows for precise control over the modification of biomolecules and the synthesis of complex structures.
Properties
Molecular Formula |
C25H49NO13 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C25H49NO13/c1-25(2,3)39-24(29)26-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23(27)28/h4-22H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
NOTHLMVRGDKLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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